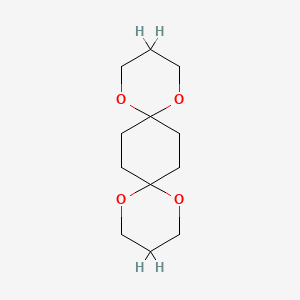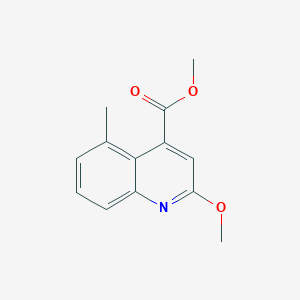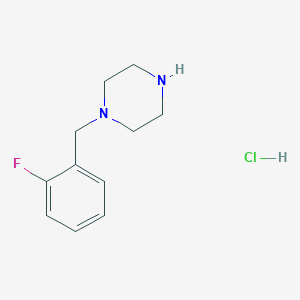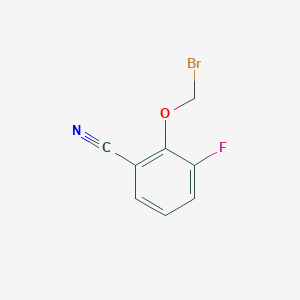
1,4-Cyclohexanedione bis(1,3-propylene ketal)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexandions bis(1,3-Propylenketal) ist eine organische Verbindung mit der Summenformel C12H20O4 und einem Molekulargewicht von 228,28 g/mol . Es ist ein Derivat von 1,4-Cyclohexandion, bei dem die Ketongruppen durch 1,3-Propylenketalgruppen geschützt sind. Diese Verbindung wird aufgrund ihrer Stabilität und Reaktivität häufig in der organischen Synthese und Forschung eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1,4-Cyclohexandions bis(1,3-Propylenketal) kann durch die Reaktion von 1,4-Cyclohexandion mit 1,3-Propandiol in Gegenwart eines sauren Katalysators synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen des Gemisches unter Rückflussbedingungen, um die Bildung der Ketalgruppen zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion von 1,4-Cyclohexandions bis(1,3-Propylenketal) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung großer Reaktionsgefäße, kontrollierte Erwärmung und effiziente Trenntechniken, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
1,4-Cyclohexandions bis(1,3-Propylenketal) unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Ketalgruppen können unter sauren Bedingungen zu den ursprünglichen Ketongruppen hydrolysiert werden.
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppen in Alkohole umwandeln.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Ketalgruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure Bedingungen (z. B. Salzsäure) und Wasser.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile und geeignete Lösungsmittel.
Hauptprodukte, die gebildet werden
Hydrolyse: 1,4-Cyclohexandion.
Oxidation: Entsprechende oxidierte Derivate.
Reduktion: 1,4-Cyclohexandiol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexandions bis(1,3-Propylenketal) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Wird als Schutzgruppe für Ketone in mehrstufiger organischer Synthese verwendet.
Medizinische Chemie: Wird bei der Synthese pharmazeutischer Zwischenprodukte und Wirkstoffe eingesetzt.
Materialwissenschaften: Wird bei der Herstellung von Polymeren und fortschrittlichen Materialien eingesetzt.
Biologische Studien: Wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1,4-Cyclohexandions bis(1,3-Propylenketal) beruht in erster Linie auf seiner Fähigkeit, als Schutzgruppe für Ketone zu wirken. Die Ketalgruppen verhindern unerwünschte Reaktionen an den Ketonstellen während Syntheseprozessen. Nach Abschluss der gewünschten Reaktionen können die Ketalgruppen unter sauren Bedingungen entfernt werden, um die ursprünglichen Ketongruppen zu regenerieren .
Wirkmechanismus
The mechanism of action of 1,4-cyclohexanedione bis(1,3-propylene ketal) primarily involves its ability to act as a protecting group for ketones. The ketal groups prevent unwanted reactions at the ketone sites during synthetic processes. Upon completion of the desired reactions, the ketal groups can be removed under acidic conditions to regenerate the original ketone groups .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,4-Cyclohexandions bis(Ethylenketal): Ähnliche Struktur, jedoch mit Ethylenketalgruppen anstelle von Propylenketalgruppen.
1,4-Cyclohexandion-Monoketal: Enthält nur eine Ketalgruppe, bietet unterschiedliche Reaktivität und Schutzeigenschaften.
Einzigartigkeit
1,4-Cyclohexandions bis(1,3-Propylenketal) ist aufgrund seiner spezifischen Ketalgruppen einzigartig, die im Vergleich zu anderen ketalgeschützten Verbindungen eine besondere Stabilität und Reaktivität bieten. Seine Verwendung in verschiedenen synthetischen und Forschungsanwendungen unterstreicht seine Vielseitigkeit und Bedeutung in der organischen Chemie .
Eigenschaften
CAS-Nummer |
28647-19-0 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecane |
InChI |
InChI=1S/C12H20O4/c1-7-13-11(14-8-1)3-5-12(6-4-11)15-9-2-10-16-12/h1-10H2 |
InChI-Schlüssel |
TTZKKSNZFKUTEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CCC3(CC2)OCCCO3)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)

![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)



![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)


![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)


![{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B11876434.png)

